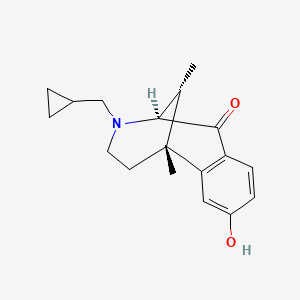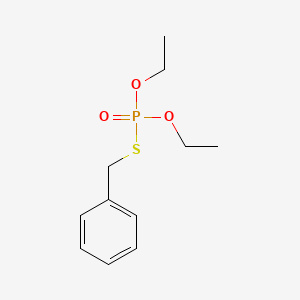
稻瘟净
描述
Kitazine is a oraganophosphorus chemical fungicide.
科学研究应用
农业杀菌剂
稻瘟净被广泛用作农业杀菌剂。 它被发现能有效控制多种植物病害 . 例如,它已被用于防治水稻稻瘟病 .
真菌抗性研究
稻瘟净已被用于研究以了解真菌的抗性变异。 一项这样的研究测试了稻瘟病菌(Magnaporthe grisea)对稻瘟净的抗性频率 .
与豆科植物的相互作用
已经对稻瘟净与豆科植物(特别是豌豆)的相互作用进行了研究。 该研究侧重于了解杀菌剂诱导的根瘤改变、细胞毒性、氧化损伤以及根瘤菌(Rhizobium leguminosarum)对毒性的缓解 .
传感器开发
异丙醇(该化合物的名称之一)已被用于气体传感器的开发。 这些传感器已被用于环境监测和人类健康,对检测异丙醇提供了高度灵敏且快速的响应/恢复 .
新化合物的合成
O,O-二乙基 S-(苯甲基) 硫代磷酸酯(该化合物的另一个名称)已被用于合成新的 O,O-二乙基硫代磷酸酯 .
毒性缓解研究
稻瘟净已被用于研究以了解如何减轻毒性。 例如,一项研究发现根瘤菌(Rhizobium leguminosarum)即使在杀菌剂胁迫下也能耐受更高水平的稻瘟净并分泌促进植物生长的生物活性分子 .
作用机制
Target of Action
Kitazin, also known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, Isoprobenphos, Kitazine, S-Benzyl O,O-diethyl phosphorothioate, or Ricide, is a broad-spectrum, highly effective systemic fungicide . It is primarily targeted against a wide range of fungi on fruits, vegetables, and field crops .
Mode of Action
Kitazin acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and eventually cell death . It also inhibits spore germination and fungal growth . The fungicide is absorbed and translocated through roots, sheath, and leaves .
Biochemical Pathways
Kitazin has been found to influence the lipid biosynthesis of Pyricularia oryzae, a rice blast fungus . It specifically inhibits the conversion from phosphatidylethanolamine to phosphatidylcholine by the transmethylation of S-adenosylmethionine . This disruption of the fungal cell membrane is a key part of its fungicidal action .
Pharmacokinetics
It is known that kitazin is absorbed and translocated through roots, sheath, and leaves . This suggests that it has good bioavailability in the plant system.
Result of Action
Kitazin’s action results in structural damage and altered membrane integrity of the target organisms . It causes significant reduction in germination, seedling vigor index, plumule length, and radicle length . Cellular damage and cytotoxicity induced by Kitazin in membrane-altered root cells have been detected .
Action Environment
The efficacy and stability of Kitazin can be influenced by environmental factors. For instance, the presence of Rhizobium leguminosarum, a bacterium that can tolerate a higher level of Kitazin, can alleviate the toxicity of Kitazin and enhance the performance of peas . This suggests that the presence of certain microorganisms in the environment can modulate the action of Kitazin.
生化分析
Biochemical Properties
Kitazin interacts with various biomolecules in the biochemical reactions. For instance, it has been found to interact with Rhizobium leguminosarum, a bacterium that produces indole acetic acid, siderophores, α-ketobutyrate, and exopolysaccharides . The production of these bioactive molecules decreases consistently with gradually increasing Kitazin concentrations .
Cellular Effects
Kitazin has significant effects on various types of cells and cellular processes. It has been observed to cause structural damage and alter membrane integrity of Rhizobium leguminosarum . Kitazin also induces cellular damage in pea roots, as revealed by increased fluorescence in red and blue spectra .
Molecular Mechanism
The molecular mechanism of Kitazin involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein . Beyond its tolerance level, Kitazin causes structural damage and alters membrane integrity .
Temporal Effects in Laboratory Settings
Over time, the effects of Kitazin change in laboratory settings. For instance, the production of bioactive molecules by Rhizobium leguminosarum decreases consistently with gradually increasing Kitazin concentrations
Metabolic Pathways
Kitazin is involved in certain metabolic pathways. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein
Transport and Distribution
Kitazin is absorbed and translocated within cells and tissues
属性
IUPAC Name |
diethoxyphosphorylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMJUIKWKVJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074502 | |
| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13286-32-3 | |
| Record name | Kitazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13286-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kitazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kitazin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KITAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BPY4N2DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Kitazin in fungi?
A1: Kitazin, an organophosphorus fungicide, primarily targets the biosynthesis of phosphatidylcholine in fungi like Pyricularia oryzae []. It does so by inhibiting the enzyme phospholipid N-methyltransferase, a key enzyme in the Greenberg pathway of phosphatidylcholine synthesis.
Q2: What is the chemical structure and formula of Kitazin?
A2: Kitazin, chemically known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, has the following structural characteristics:
Q3: How stable is Kitazin under different environmental conditions?
A4: Studies indicate that Kitazin undergoes photodecomposition upon exposure to ultraviolet light []. This degradation process involves isomerization to O-benzyl O,O-diethyl phosphorothionate, followed by hydrolysis or oxidation. Additionally, cleavage of the P-S bond leads to the formation of O,O-diethyl phosphonate and α-toluenethiol, which ultimately degrade into sulfuric acid and benzoic acid.
Q4: Are there specific formulation strategies to improve the stability or efficacy of Kitazin?
A5: While the provided research doesn't delve into specific formulation strategies, it highlights that Kitazin is commercially available in different formulations, including Kitazin P 17% granules []. These formulations likely incorporate stabilizing agents and other ingredients to enhance solubility, bioavailability, and efficacy under specific conditions.
Q5: What is the environmental impact of Kitazin, and are there methods to mitigate it?
A6: Research using model ecosystems suggests that Kitazin can persist in water and bioaccumulate in organisms []. The rate of hydrolysis significantly influences its persistence and distribution. Although the provided research doesn't specify mitigation methods, responsible application practices, such as minimizing runoff and using controlled-release formulations, could potentially reduce environmental risks.
Q6: Has resistance to Kitazin been observed in any plant pathogens?
A7: Yes, resistance to Kitazin has been observed in Magnaporthe grisea, the causal agent of rice blast []. Studies indicate a high resistance frequency (79.1%) to Kitazin P in M. grisea isolates, despite its limited practical use for over ten years.
Q7: What are the known toxicological effects of Kitazin on non-target organisms?
A9: Research highlights that Kitazin can negatively impact the larvivorous potential of the Carnatic rice fish (Oryzias carnaticus) []. Exposure to sub-lethal concentrations of Kitazin reduced the fish's larval consumption, indicating potential ecological consequences in rice paddy ecosystems.
Q8: Does Kitazin affect beneficial microorganisms in the soil?
A10: Yes, studies show that Kitazin can impact the plant growth-promoting activities of beneficial bacteria like Pseudomonas aeruginosa []. While the recommended dose showed less pronounced effects, higher concentrations significantly reduced phosphate solubilization, indole acetic acid production, and other beneficial traits.
Q9: What analytical methods are used to determine Kitazin residues in various matrices?
A11: Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) has been successfully employed to quantify Kitazin residues in foodstuff samples []. This method offers high sensitivity and overcomes interference from complex matrices, allowing for the detection of Kitazin at levels as low as 0.001 mg/kg.
Q10: Are there specific methods for extracting and purifying Kitazin from different sample types?
A12: Research highlights the use of acetonitrile and a mixture of n-hexane and acetone (1:1, V/V) for extracting Kitazin from foodstuffs, replacing the more toxic dichloromethane used in traditional methods []. Additionally, graphitized carbon black mini-columns are employed for purifying plant-based foodstuff extracts, while alumina columns are used for animal-based foodstuff extracts.
Q11: Are there alternative compounds or strategies for controlling rice blast that could potentially replace or complement the use of Kitazin?
A13: Yes, several alternative fungicides, including tricyclazole and iprobenphos, have been shown to effectively control rice blast and can be used as tank mix combinations to manage both blast and whorl maggot infestations []. Additionally, researchers are exploring the use of plant-based products like neem (Azadirachta indica) extracts as safer alternatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


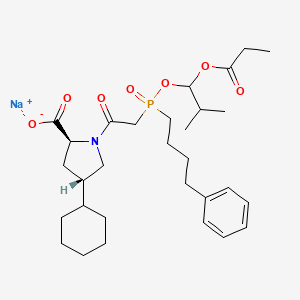




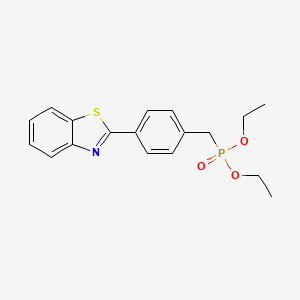
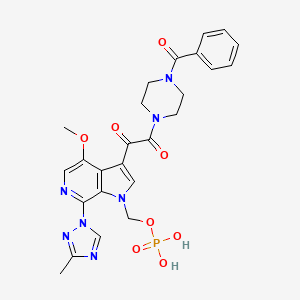

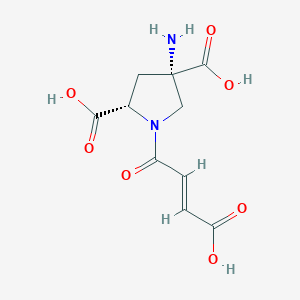


![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)

